
6-Methyl-2,3-dinitroaniline
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Overview
Description
6-Methyl-2,3-dinitroaniline (C₇H₇N₃O₄; molecular weight: 197.15 g/mol) is an aromatic amine derivative featuring a methyl group at the 6-position and nitro groups at the 2- and 3-positions of the aniline ring. This compound belongs to the dinitroaniline family, characterized by high thermal stability and reactivity due to electron-withdrawing nitro groups.
Preparation Methods
The synthesis of 6-Methyl-2,3-dinitroaniline typically involves nitration reactions. One common method is the nitration of 6-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the aniline ring. Industrial production methods often involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-2,3-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts.
Scientific Research Applications
Herbicide Applications
Mechanism of Action
6-Methyl-2,3-dinitroaniline is part of the dinitroaniline class of herbicides, which inhibit cell division in plants. The primary mechanism involves binding to tubulin proteins, disrupting microtubule formation, and ultimately leading to stunted growth or death of the plant. This action is particularly effective against annual grasses and some broadleaf weeds.
Case Studies
- Weed Resistance Management : Research has shown that repeated use of dinitroaniline herbicides can lead to resistance in certain weed populations. For instance, studies on Echinochloa indica have documented the development of resistant biotypes after prolonged exposure to dinitroaniline herbicides, highlighting the need for integrated weed management strategies to mitigate resistance development .
- Field Trials : Field trials conducted in various agricultural settings have demonstrated the efficacy of this compound in controlling weed populations while maintaining crop yield. These trials often compare its effectiveness against other herbicides, showcasing its role in pre-emergence weed control strategies.
Dye Intermediate Synthesis
This compound serves as an important intermediate in the synthesis of various dyes. Its utility arises from its ability to undergo diazotization and subsequent coupling reactions to produce azo dyes, which are widely used in textile and printing industries.
Synthesis Pathways
The compound can be synthesized through several methods involving nitration of aniline derivatives followed by methylation processes. These synthetic routes often emphasize cleaner production techniques to enhance yield and reduce environmental impact.
Data Table: Comparison of Herbicides
Herbicide Name | Active Ingredient | Mode of Action | Target Weeds |
---|---|---|---|
Trifluralin | Dinitroaniline derivative | Microtubule disruption | Annual grasses |
Pendimethalin | Dinitroaniline derivative | Microtubule disruption | Broadleaf and grass weeds |
This compound | This compound | Microtubule disruption | Various annual weeds |
Environmental Considerations
The application of this compound must consider environmental impacts, particularly regarding soil health and non-target species. Research indicates that while effective against weeds, there are potential risks associated with runoff and soil degradation if not managed properly.
Mechanism of Action
The primary mechanism of action of 6-Methyl-2,3-dinitroaniline involves its interaction with tubulin proteins in plants. The compound binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules. This leads to the inhibition of cell division and root elongation in plants, making it an effective herbicide. The molecular targets include tubulin proteins, and the pathways involved are related to the cell cycle and mitotic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Methyl-2,3-dinitroaniline with structurally related nitroaniline derivatives, emphasizing substituent positions, molecular properties, and reported applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : Both this compound and 6-Chloro-2,4-dinitroaniline exhibit decreased electron density due to nitro groups, enhancing stability but reducing solubility in polar solvents .
- Positional Isomerism : The 2,3-dinitro configuration in the target compound may confer distinct reactivity compared to 2,4-dinitro isomers, as nitro group proximity influences intramolecular interactions .
Biological Activity
6-Methyl-2,3-dinitroaniline (C7H7N3O4) is a nitroaniline compound that has garnered attention due to its diverse biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
This compound consists of a methyl group and two nitro groups attached to an aniline structure. The presence of nitro groups significantly influences the compound's reactivity and biological activity. Nitro groups can act as both pharmacophores (active sites for biological activity) and toxicophores (sites contributing to toxicity) due to their ability to undergo reduction and generate reactive intermediates.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria and fungi, with notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.21 µM against Pseudomonas aeruginosa .
The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with cellular processes due to the presence of the nitro groups, which may enhance lipophilicity and facilitate membrane interaction .
2. Antitumor Activity
This compound has also been investigated for its potential antitumor effects. The compound's ability to inhibit tubulin polymerization suggests it may disrupt microtubule dynamics in cancer cells, leading to mitotic arrest . This mechanism is similar to other dinitroaniline derivatives used in herbicides, which target microtubules in plants.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound could inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various nitroaniline derivatives found that this compound demonstrated superior antibacterial activity compared to its analogs. The study utilized a series of assays to measure growth inhibition across multiple bacterial strains, confirming its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanism
In vitro experiments showed that this compound could induce apoptosis in cancer cell lines by disrupting microtubule formation. This was evidenced by increased levels of apoptotic markers following treatment with the compound, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The reduction of nitro groups can lead to the formation of reactive amine derivatives that interact with cellular components.
- Microtubule Disruption : Similar to other dinitroanilines, this compound likely inhibits microtubule polymerization, affecting cell division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Exposure to the compound may lead to increased ROS production, contributing to cellular stress and apoptosis in targeted cells.
Data Summary
Activity Type | Target Organism/Cell Type | MIC/Effectiveness | Mechanism of Action |
---|---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 0.21 µM | Membrane disruption |
Antitumor | Cancer cell lines | Induces apoptosis | Microtubule inhibition |
Anti-inflammatory | Various inflammatory models | Not quantified | Cytokine modulation, ROS reduction |
Q & A
Basic Research Questions
Q. How can the synthesis of 6-Methyl-2,3-dinitroaniline be optimized to improve yield and purity?
- Methodological Answer : Optimize nitration conditions by controlling reaction temperature (e.g., 0–5°C for regioselective nitration) and stoichiometry of nitric acid/sulfuric acid mixtures. Purification via recrystallization from ethanol or methanol, as demonstrated for structurally similar nitroanilines, can enhance purity . Monitor intermediates using thin-layer chromatography (TLC) to minimize byproducts.
Q. What chromatographic techniques are suitable for analyzing this compound in environmental or biological matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation, leveraging methods validated for chlorinated nitroanilines (e.g., 6-Chloro-2,4-dinitroaniline) . For gas chromatography (GC), derivatize the amine group with trifluoroacetic anhydride to improve volatility and sensitivity . Validate methods with spiked recovery experiments in relevant matrices.
Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation studies at pH 3–9 (using buffer solutions) and temperatures ranging from 25°C to 60°C. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways. Store reference standards at 2–8°C in amber vials to prevent photodegradation, as recommended for nitroaromatics .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Cross-validate spectral data with computational chemistry tools. For example, compare experimental 1H NMR chemical shifts with density functional theory (DFT)-calculated values. Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in aromatic regions. Infrared spectroscopy should confirm nitro group stretching vibrations (~1520 cm−1 and ~1350 cm−1) .
Q. What strategies mitigate unintended nitro group reduction during synthetic or storage conditions?
- Methodological Answer : Store the compound under inert atmospheres (argon or nitrogen) to prevent reduction by ambient moisture or light. During synthesis, avoid using reducing solvents (e.g., ethanol) at high temperatures. Stabilize reaction mixtures with radical scavengers like BHT (butylated hydroxytoluene) .
Q. How can kinetic studies elucidate reaction intermediates in the nitration pathway of this compound?
- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor nitration kinetics in real-time. Quench aliquots at timed intervals and analyze intermediates via LC-MS. Compare with mechanistic pathways of analogous compounds, such as 2,6-dinitroaniline, where nitration proceeds via a Wheland intermediate .
Properties
CAS No. |
3484-29-5 |
---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-methyl-2,3-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
RQEMAPKTZLEYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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